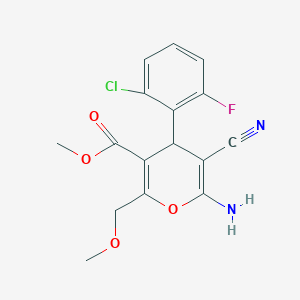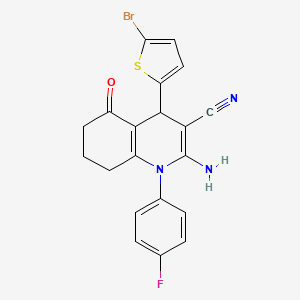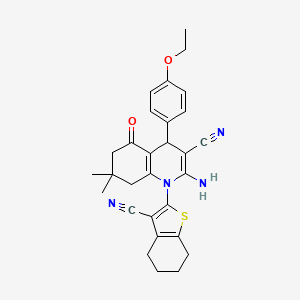![molecular formula C17H11BrIN3O2 B11537286 5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11537286.png)
5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that features a combination of bromine, iodine, furan, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodophenyl group: This step often involves the iodination of a phenyl ring using iodine and an oxidizing agent.
Formation of the pyridine-3-carbohydrazide: This can be achieved through the reaction of pyridine-3-carboxylic acid with hydrazine.
Coupling reactions: The final step involves coupling the furan and pyridine-3-carbohydrazide moieties, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group in the pyridine-3-carbohydrazide moiety, potentially forming alcohol derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives of the pyridine-3-carbohydrazide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and hydrazone functionalities and have been studied for their anticancer properties.
Furan-2-ylmethylene derivatives: These compounds share the furan moiety and are known for their biological activities.
Uniqueness
5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is unique due to its combination of bromine, iodine, furan, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C17H11BrIN3O2 |
|---|---|
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
5-bromo-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11BrIN3O2/c18-13-7-12(8-20-9-13)17(23)22-21-10-15-5-6-16(24-15)11-1-3-14(19)4-2-11/h1-10H,(H,22,23)/b21-10+ |
InChI-Schlüssel |
QDHQUOPVBFRCEC-UFFVCSGVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)I |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11537204.png)
![Ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11537206.png)
![2-Amino-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537209.png)
![4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11537215.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)

![2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene](/img/structure/B11537238.png)


![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11537249.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline](/img/structure/B11537260.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11537264.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11537271.png)
![2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide](/img/structure/B11537273.png)
